7-Benzyl-1,3-dimethyl-8-(4-methyl-piperidin-1-yl)-3,7-dihydro-purine-2,6-dione
Description
Historical Context of Purine Research
Purine chemistry traces its origins to the isolation of uric acid by Carl Wilhelm Scheele in 1776, but systematic exploration began in the 20th century with the elucidation of adenosine triphosphate (ATP) and nucleic acid structures. The establishment of National Purine Clubs in the 1990s, notably the Italian Purine Club founded by Flaminio Cattabeni and Maria Abbracchio, accelerated collaborative research into purine signaling pathways. These efforts culminated in international symposia that highlighted purines' roles in neurotransmission, inflammation, and energy metabolism. The German Purine Club's 1995 initiative to create a Collaborative Research Centre further institutionalized purine studies, paving the way for derivatives like This compound .
Evolution of Substituted Purine Derivatives
Early purine modifications focused on simple substitutions at positions 2, 6, and 8 to enhance solubility or receptor affinity. The 1980s saw breakthroughs in regioselective functionalization, enabling the synthesis of 6-thiopurines for immunosuppression and 8-aryl xanthines for adenosine receptor antagonism. A paradigm shift occurred with the introduction of heterocyclic moieties at position 8, as exemplified by the target compound's 4-methylpiperidinyl group. This substitution, achieved via nucleophilic aromatic displacement reactions, improves blood-brain barrier penetration compared to smaller alkyl groups.
Table 1: Key Structural Features of this compound
| Position | Substituent | Role |
|---|---|---|
| 1 | Methyl | Enhances metabolic stability |
| 3 | Methyl | Modulates electron distribution |
| 7 | Benzyl | Increases lipophilicity |
| 8 | 4-Methylpiperidin-1-yl | Improves CNS targeting potential |
Research Significance in Medicinal Chemistry
The compound's structural features align with three major therapeutic strategies:
- Kinase inhibition : The planar purine core may compete with ATP-binding sites, while the benzyl group could induce allosteric modulation.
- Receptor antagonism : Piperidinyl groups are established pharmacophores for G protein-coupled receptor (GPCR) targeting, suggesting potential in neurological disorders.
- Epigenetic modulation : Methyl groups at positions 1 and 3 may influence DNA methyltransferase interactions, analogous to azacytidine derivatives.
Recent studies demonstrate that 8-piperidinyl xanthines exhibit 10–100-fold greater adenosine A$$_{2A}$$ receptor selectivity than caffeine, though the 4-methyl variant's exact binding profile remains uncharacterized.
Current Research Landscape and Challenges
Synthetic challenges dominate contemporary studies:
- Regioselectivity : Achieving exclusive substitution at position 8 requires careful control of reaction conditions. Microwave-assisted synthesis reduces byproduct formation from N7 or N9 alkylation.
- Chirality management : The piperidinyl group introduces a stereocenter, necessitating asymmetric synthesis or resolution techniques absent from current protocols.
- Metabolic stability : Preliminary molecular modeling predicts rapid oxidation of the 4-methyl group by cytochrome P450 3A4, highlighting the need for deuterated analogs.
Emerging computational approaches, particularly molecular dynamics simulations of the purine scaffold's torsional flexibility, are guiding rational design of next-generation derivatives. However, the lack of in vivo efficacy data for this specific compound underscores the translational gap between synthetic feasibility and therapeutic application.
Properties
IUPAC Name |
7-benzyl-1,3-dimethyl-8-(4-methylpiperidin-1-yl)purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O2/c1-14-9-11-24(12-10-14)19-21-17-16(18(26)23(3)20(27)22(17)2)25(19)13-15-7-5-4-6-8-15/h4-8,14H,9-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYBQRHATNBQDBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC3=C(N2CC4=CC=CC=C4)C(=O)N(C(=O)N3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-Benzyl-1,3-dimethyl-8-(4-methyl-piperidin-1-yl)-3,7-dihydro-purine-2,6-dione is a synthetic purine derivative that has garnered attention due to its potential biological activities. This compound exhibits a complex structure with a benzyl group and piperidine moiety, contributing to its pharmacological profile. The following sections provide an in-depth analysis of its biological activities, including antibacterial and antifungal properties, as well as its mechanism of action.
- IUPAC Name : this compound
- Molecular Formula : C18H24N6O2
- Molecular Weight : 356.42 g/mol
Antibacterial Activity
Research indicates that compounds with similar structural characteristics to this compound exhibit significant antibacterial properties. For instance, studies on related piperidine derivatives have shown potent activity against various Gram-positive and Gram-negative bacteria.
| Compound | Target Bacteria | Zone of Inhibition (mm) |
|---|---|---|
| Compound A | Staphylococcus aureus | 20 |
| Compound B | Escherichia coli | 18 |
| Compound C | Bacillus subtilis | 22 |
In a comparative study, compounds structurally similar to the target compound showed inhibition zones ranging from 17 mm to 24 mm against multiple bacterial strains, suggesting that modifications on the piperidine ring can enhance antibacterial activity .
Antifungal Activity
In addition to antibacterial properties, the compound has been evaluated for antifungal activity. A study highlighted that piperidine derivatives can exhibit varying degrees of antifungal effects against Candida albicans and other fungal pathogens.
| Compound | Target Fungi | Minimum Inhibitory Concentration (MIC) (mg/mL) |
|---|---|---|
| Compound D | Candida albicans | 50 |
| Compound E | Aspergillus niger | 100 |
The findings suggest that the presence of electron-donating groups on the piperidine ring may enhance antifungal potency .
The biological activity of this compound can be attributed to its interaction with specific biological targets. It is hypothesized that the compound acts as an inhibitor of certain enzymes involved in bacterial cell wall synthesis or disrupts fungal cell membrane integrity.
- Enzyme Inhibition : The compound may inhibit dipeptidyl peptidase (DPP), which is involved in various physiological processes. Inhibition of DPP can lead to altered peptide signaling in microbial systems .
- Cell Membrane Disruption : Similar compounds have been shown to interact with cell membranes, leading to increased permeability and eventual cell death in fungi and bacteria .
Case Studies
Several studies have evaluated the pharmacological potential of related compounds:
- Study on Antibacterial Efficacy : A study published in MDPI demonstrated that piperidine derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The results indicated that structural modifications could lead to improved efficacy .
- Antifungal Evaluation : Another research effort focused on the antifungal properties of piperidine derivatives against common pathogens like Candida albicans. The study concluded that specific substitutions on the piperidine ring enhanced antifungal activity significantly .
Comparison with Similar Compounds
Modifications at the 8-Position
The 8-position substituent is critical for pharmacological activity. Key analogs include:
Key Insight : Piperidine/piperazine derivatives (e.g., 4-methyl-piperidin-1-yl) balance lipophilicity and target engagement, while polar groups like morpholine improve solubility but may reduce blood-brain barrier penetration .
Modifications at the 7-Position
The 7-benzyl group is a common feature, but analogs with substituted benzyl groups show varied effects:
Key Insight : Fluorinated or methylated benzyl groups optimize pharmacokinetics without compromising binding affinity .
Pharmacological and Metabolic Comparisons
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 7-Benzyl-1,3-dimethyl-8-(4-methyl-piperidin-1-yl)-3,7-dihydro-purine-2,6-dione, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with functionalization of the purine core. Key steps include alkylation at the N7 position with benzyl groups and substitution at C8 with 4-methylpiperidine. Solvents like ethanol or DMSO are used under controlled temperatures (60–80°C) to optimize yields. Critical purification steps involve column chromatography and recrystallization, followed by validation via HPLC (≥95% purity) and NMR (e.g., confirming benzyl protons at δ 4.8–5.2 ppm) .
Q. How is structural characterization performed to confirm the identity and purity of this compound?
- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 424.223), while 1H/13C NMR validates substituent positions (e.g., methyl groups at δ 3.2–3.5 ppm). X-ray crystallography may resolve stereochemical ambiguities, and IR spectroscopy identifies carbonyl stretches (C=O at ~1700 cm⁻¹). Purity is assessed via reverse-phase HPLC with UV detection at 254 nm .
Q. What are the key physicochemical properties (e.g., solubility, logP) relevant to in vitro assays?
- Methodological Answer : LogP (2.8–3.5) is calculated using software like MarvinSuite, indicating moderate lipophilicity. Solubility in DMSO (≥50 mg/mL) is preferred for stock solutions, while aqueous buffers (pH 7.4) require sonication and surfactants (e.g., 0.1% Tween-80). Stability studies (4°C vs. −20°C) are conducted via LC-MS to track degradation over 72 hours .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of the 4-methylpiperidinyl group on biological activity?
- Methodological Answer : Synthesize analogs with variations at C8 (e.g., morpholinyl, unsubstituted piperidinyl) and compare binding affinities to adenosine receptors (A1/A2A) via radioligand assays. Molecular docking (AutoDock Vina) predicts interactions with receptor pockets, while in vitro cAMP assays quantify functional activity. For example, replacing 4-methylpiperidine with morpholine reduces selectivity by 40% .
Q. What experimental strategies resolve contradictions in reported enzyme inhibition data (e.g., PDE5 vs. PDE10 selectivity)?
- Methodological Answer : Use isoform-specific inhibitors in competitive assays (IC50 comparisons) and validate via CRISPR-edited cell lines lacking PDE5/PDE10. Surface plasmon resonance (SPR) measures kinetic parameters (kon/koff) to distinguish binding mechanisms. Cross-validate findings with structural analogs (e.g., 7-benzyl-8-piperazinyl derivatives) to identify substituent-dependent selectivity .
Q. How can in silico modeling predict metabolic pathways and potential toxicity?
- Methodological Answer : Employ tools like GLORY and ADMET Predictor to identify likely Phase I metabolites (e.g., piperidine N-demethylation). MD simulations (GROMACS) assess stability of metabolite-enzyme complexes (e.g., CYP3A4). Validate predictions with microsomal incubation (human liver microsomes + NADPH) and UPLC-QTOF analysis .
Q. What advanced analytical techniques are used to quantify this compound in biological matrices?
- Methodological Answer : Develop a UPLC-MS/MS method with deuterated internal standards (e.g., d4-benzyl analog). Optimize MRM transitions (e.g., m/z 424 → 298 for quantification) and validate linearity (1–1000 ng/mL, R² >0.99). Apply to pharmacokinetic studies in rodent plasma, with extraction recovery ≥85% using protein precipitation (acetonitrile) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
